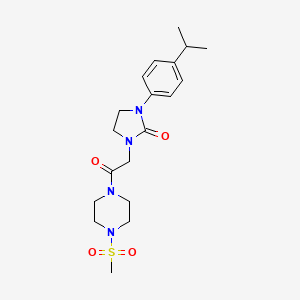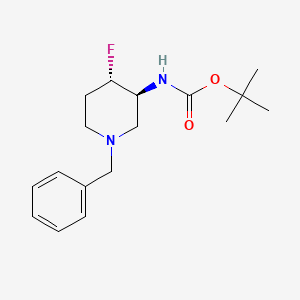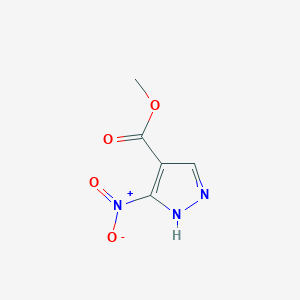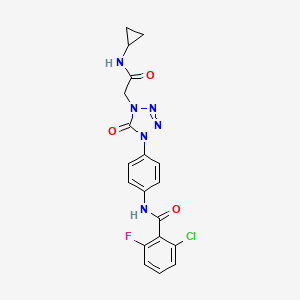![molecular formula C28H27N3O4S B2780555 ethyl 4-[2-({1-[2-(phenylformamido)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate CAS No. 532969-73-6](/img/structure/B2780555.png)
ethyl 4-[2-({1-[2-(phenylformamido)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 4-[2-({1-[2-(phenylformamido)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features an indole moiety, a benzamido group, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Wirkmechanismus
Mode of Action
The benzamidoethyl and indol-3-yl groups could potentially interact with the active sites of proteins or enzymes .
Biochemical Pathways
The specific biochemical pathways affected by Oprea1_562890 are not yet knownCompounds with similar structures have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
The molecular and cellular effects of Oprea1_562890 are currently unknown. For example, the presence of the indole ring, a common structure in many biologically active compounds, suggests that Oprea1_562890 may have diverse biological activities .
Action Environment
The action, efficacy, and stability of Oprea1_562890 may be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. These factors can affect the compound’s physical and chemical properties, as well as its interactions with its targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({1-[2-(phenylformamido)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors . The benzamido group is introduced via an amide coupling reaction, often using reagents like benzoyl chloride and an amine . The final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for efficient reaction control and purification techniques such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 4-[2-({1-[2-(phenylformamido)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The benzamido group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under controlled conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, amines, and various substituted indole compounds .
Wissenschaftliche Forschungsanwendungen
ethyl 4-[2-({1-[2-(phenylformamido)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Benzamido derivatives: Compounds with similar benzamido groups used in medicinal chemistry.
Benzoate esters: Commonly used in various chemical and industrial applications.
Uniqueness
ethyl 4-[2-({1-[2-(phenylformamido)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is unique due to its combination of an indole moiety, benzamido group, and benzoate ester, which confer distinct chemical and biological properties . This combination allows for diverse applications and potential therapeutic benefits .
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[1-(2-benzamidoethyl)indol-3-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S/c1-2-35-28(34)21-12-14-22(15-13-21)30-26(32)19-36-25-18-31(24-11-7-6-10-23(24)25)17-16-29-27(33)20-8-4-3-5-9-20/h3-15,18H,2,16-17,19H2,1H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKSVWNGFUPSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2780472.png)
![2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2780473.png)

![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride](/img/structure/B2780476.png)
![1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2780478.png)

![2-(2,4-dichlorophenoxy)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide](/img/structure/B2780483.png)
![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2780486.png)
![N-(1-cyanocyclopentyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2780487.png)

![1-(benzyloxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2780489.png)



